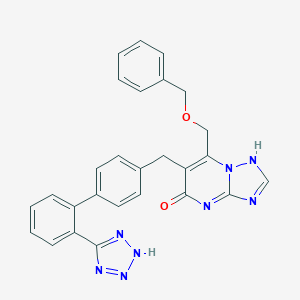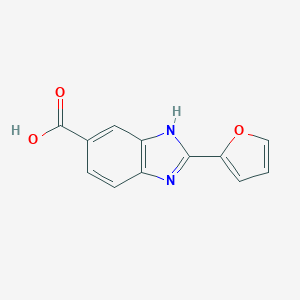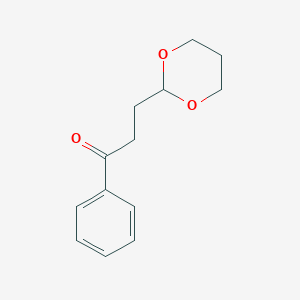
2-Fluoro-DI cep
概要
説明
It is primarily used in the synthesis of oligonucleotides due to its ability to selectively react and bind with precise nucleic acid sequences.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-DI cep involves the protection of the nucleoside cytidine with a dimethoxytrityl group at the 5’ position and a cyanoethyl group at the 3’ position. The fluorine atom is introduced at the 2’ position of the ribose ring. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The production facilities are often ISO 9001 certified, ensuring that the processes are controlled and documented to provide consistent product quality with full traceability .
化学反応の分析
Types of Reactions
2-Fluoro-DI cep undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom at the 2’ position can be substituted with other nucleophilic groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorine atom.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various nucleoside analogs, while oxidation and reduction reactions can modify the functional groups on the nucleoside .
科学的研究の応用
2-Fluoro-DI cep has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of modified oligonucleotides for various research purposes.
Biology: Employed in the study of nucleic acid interactions and the development of nucleic acid-based therapeutics.
Medicine: Utilized in the development of antisense oligonucleotides, siRNA, and aptamers for therapeutic applications.
Industry: Applied in the production of diagnostic tools and molecular assays
作用機序
The mechanism of action of 2-Fluoro-DI cep involves its incorporation into oligonucleotides, where it enhances the stability and binding affinity of the nucleic acid sequences. The fluorine atom at the 2’ position adopts a more thermodynamically stable A-form helix upon hybridization to its target, improving affinity and nuclease resistance .
類似化合物との比較
Similar Compounds
- 2’-Fluoro-Ac-C Phosphoramidite
- 2’-Fluoro-Bz-A Phosphoramidite
- 2’-Fluoro-iBu-G Phosphoramidite
- 2’-Fluoro-U Phosphoramidite
Uniqueness
2-Fluoro-DI cep is unique due to its specific structural modifications, which provide enhanced stability and binding affinity compared to other similar compounds. The presence of the fluorine atom at the 2’ position significantly improves the compound’s resistance to nuclease degradation, making it highly valuable in therapeutic applications .
特性
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H53FN7O9P/c1-32(2)55(33(3)4)66(63-27-10-26-50)65-41-29-43(54-31-51-44-45(54)52-47(49)53-46(44)61-28-25-34-13-19-38(20-14-34)56(57)58)64-42(41)30-62-48(35-11-8-7-9-12-35,36-15-21-39(59-5)22-16-36)37-17-23-40(60-6)24-18-37/h7-9,11-24,31-33,41-43H,10,25,27-30H2,1-6H3/t41-,42+,43+,66?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDXROUBPPGQIL-KRPLKJGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6OCCC7=CC=C(C=C7)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6OCCC7=CC=C(C=C7)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H53FN7O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
921.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


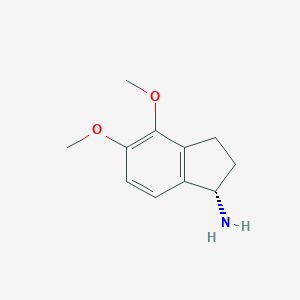
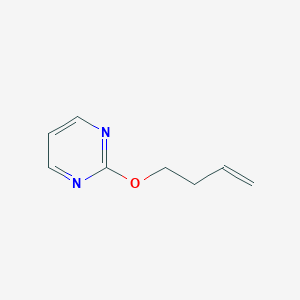
![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)
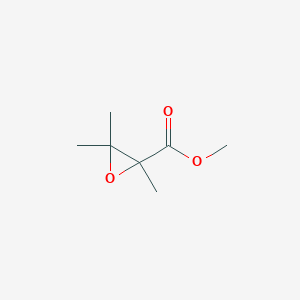
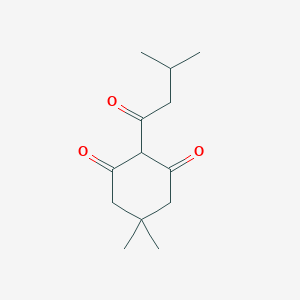
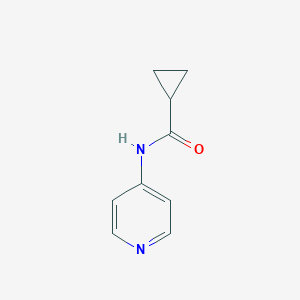
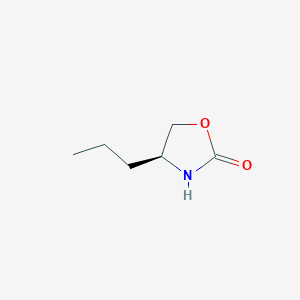
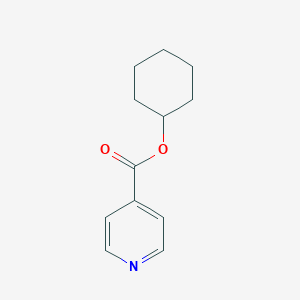
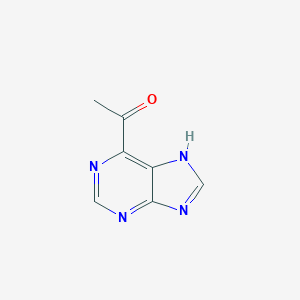
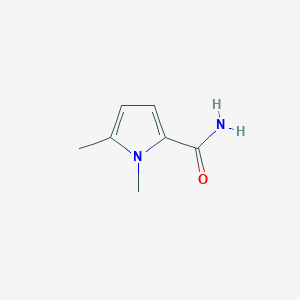
![1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B61025.png)
